2-(4-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-16-7-9-17(10-8-16)24-13-19(22)20-12-15-11-18(25-21-15)14-5-3-2-4-6-14/h2-11H,12-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQSENPYCCCYPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route might involve the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of a suitable precursor, such as a β-keto ester, with hydroxylamine.
Attachment of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the acetamide backbone: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride.
Introduction of the methoxyphenoxy group: This can be achieved through a nucleophilic substitution reaction using 4-methoxyphenol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Products may include 2-(4-hydroxyphenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide or 2-(4-formylphenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide.
Reduction: Products may include 2-(4-methoxyphenoxy)-N-((5-phenylisoxazol-3-yl)methyl)ethylamine.
Substitution: Products may include derivatives with different substituents on the phenoxy group.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, 2-(4-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide may be explored as a lead compound for the development of new drugs. Its structural features could be optimized to enhance its pharmacological properties and reduce potential side effects.
Industry
In industrial applications, this compound may be used as an intermediate in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The phenylisoxazole moiety could play a key role in binding to these targets, while the methoxyphenoxy group may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
Key analogues share the acetamide core but differ in substituents on the phenoxy and oxazole groups (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations
Sulfamoylphenyl groups in , and 9 increase polarity and hydrogen-bonding capacity, which may improve water solubility but reduce membrane permeability compared to the target compound’s benzyl-oxazole group .
Oxazole Modifications :
- The 5-phenyl substitution on the oxazole (target compound) introduces steric bulk and aromaticity, contrasting with 5-methyl () or 3-phenyl () variants. This could influence binding affinity in hydrophobic pockets.
- Sulfamoylphenyl -linked oxazoles () are associated with higher molecular weights (~429 g/mol) compared to the target compound (364 g/mol), which may impact pharmacokinetics .
Physicochemical Properties :
Biological Activity
2-(4-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide is a synthetic organic compound classified as an acetamide. Its unique structure, characterized by a methoxyphenoxy group and a phenylisoxazolylmethyl group, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 2-(4-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide is C19H18N2O4. The compound features:
| Property | Value |
|---|---|
| Molecular Weight | 338.35 g/mol |
| Melting Point | Not specified |
| Solubility | Slightly soluble in methanol and chloroform |
| Density | Not available |
Antimicrobial Properties
Research indicates that compounds similar to 2-(4-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide exhibit antimicrobial activity. A study demonstrated that derivatives of phenylisoxazole displayed significant inhibition against various bacterial strains, suggesting that the isoxazole moiety may enhance antibacterial properties through interaction with bacterial enzymes or membranes.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have been explored in animal models. For instance, it was shown to inhibit carrageenan-induced paw edema in mice when administered at doses ranging from 12.5 to 50 mg/kg. This suggests that the compound may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
The mechanism of action for 2-(4-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide likely involves interactions with specific molecular targets within cells:
Potential Mechanisms Include:
- Enzyme Inhibition : The isoxazole ring may interact with enzymes involved in inflammatory processes.
- Receptor Modulation : The methoxyphenoxy group could influence the solubility and bioavailability of the compound, enhancing its interaction with cellular receptors.
- Cytotoxic Effects : Induction of apoptosis in cancer cells may occur via mitochondrial pathways influenced by oxidative stress .
Study 1: Antimicrobial Efficacy
A study conducted on various acetamide derivatives showed that those containing phenylisoxazole exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess efficacy, yielding promising results for compounds structurally similar to 2-(4-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide.
Study 2: Anti-inflammatory Activity
In a controlled experiment involving mice, the administration of the compound at varying doses resulted in a dose-dependent reduction of paw edema induced by carrageenan. Histological analysis revealed reduced leukocyte infiltration in treated groups compared to controls, indicating effective modulation of inflammatory responses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
